molecular formula C20H19NO6S2 B4297301 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide

Cat. No. B4297301
M. Wt: 433.5 g/mol
InChI Key: JAFMKUTUBXYLME-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide, also known as HMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide is not fully understood. However, studies have shown that N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide inhibits the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide inhibits the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. In vivo studies have shown that N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide exhibits anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide in lab experiments is its high purity and stability. N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide. Another direction is the use of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide and its potential applications in various fields.

Scientific Research Applications

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In biotechnology, N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide has been used as a tool for the purification of proteins and enzymes. In materials science, N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methylphenyl}benzenesulfonamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-14-12-15(21-29(25,26)18-6-4-3-5-7-18)13-19(20(14)22)28(23,24)17-10-8-16(27-2)9-11-17/h3-13,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFMKUTUBXYLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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